BSJ-03-123

Vue d'ensemble

Description

BSJ-03-123 est un dégradeur sélectif de petite molécule connu sous le nom de chimère de ciblage de la protéolyse (PROTAC). Il est conçu pour cibler et dégrader la kinase dépendante de la cycline 6 (CDK6), une protéine impliquée dans la régulation du cycle cellulaire. Ce composé est particulièrement important dans le domaine de la recherche sur le cancer en raison de sa capacité à dégrader sélectivement la CDK6, inhibant ainsi la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

Therapeutic Applications

The compound exhibits promising therapeutic potential, particularly in oncology and neurology. Its structural components are indicative of various biological activities:

1. Antitumor Activity

- The pyrido[2,3-d]pyrimidine moiety has been associated with significant antitumor properties. Compounds with similar structures have been developed as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation in cancer cells .

- Additionally, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various cancer types by targeting tyrosine kinases involved in signal transduction pathways .

2. Neurological Disorders

- The presence of piperazine and dioxoisoindole groups suggests potential applications in treating neurological disorders. These groups are often found in compounds designed to modulate neurotransmitter systems or exert neuroprotective effects .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on pyrido[2,3-d]pyrimidine derivatives, several compounds demonstrated potent inhibitory effects on tumor cell lines. The results indicated that modifications to the piperazine ring enhanced the selectivity and potency against specific cancer types .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of similar compounds revealed that they could reduce oxidative stress markers and promote neuronal survival in vitro. This suggests potential applications for treating neurodegenerative diseases .

Data Tables

The following table summarizes the biological activities associated with related compounds:

Mécanisme D'action

Target of Action

BSJ-03-123, also known as s8815, GTPL10532, or by its chemical name, is a potent and novel small-molecule degrader . It is a PROTAC (Proteolysis Targeting Chimera) connected by ligands for Cereblon and CDK . The primary targets of this compound are CDK4/6 . CDK4/6 are cyclin-dependent kinases that play a crucial role in regulating the cell cycle process .

Mode of Action

This compound interacts with its targets, CDK4/6, through a mechanism of protein degradation by recruiting Cereblon . This interaction results in the degradation of CDK6 . The compound has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines by inducing a G1 cell-cycle arrest .

Biochemical Pathways

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6, as this compound does, has been proposed as a paradigm shift in the anticancer approach .

Pharmacokinetics

It is known that the compound causes dose-dependent degradation of cdk6 with maximum degradation at 05uM in Jurkat cells

Result of Action

The result of this compound’s action is a pronounced anti-proliferative effect in CDK6-dependent AML cell lines . This is achieved by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . This selective degradation of CDK6 leads to the suppression of the pRb proliferation in CDK6 dependent AML cell lines .

Action Environment

It is known that at higher concentrations (1 um), this compound seems to inhibit the activity of off-target kinases to a lesser extent . Therefore, the concentration of the compound can influence its selectivity and efficacy .

Analyse Biochimique

Biochemical Properties

BSJ-03-123 is a palbociclib-based selective CDK6 degrader . It interacts with the cyclin-dependent kinase 6 (CDK6) and the E3 ligase CRL4 CRBN . The compound forms a ternary complex with CDK6 and CRBN, leading to the degradation of CDK6 . This interaction is highly selective, recognizing the structural difference between CDK4 and CDK6 .

Cellular Effects

In vitro, this compound induces CRBN-dependent and homolog-selective degradation of CDK6 . It significantly inhibits the proliferation of acute myeloid leukemia (AML) cells by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . The inhibition may be due to the disruption of additional, kinase activity-independent molecular mechanisms, or due to pharmacologic advantages of degraders, such as catalytic target turnover .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex with CDK6 and CRBN, leading to the degradation of CDK6 . This process is dose-dependent and highly selective for CDK6 . The compound also reduces levels of phosphorylation at the S780 site of CDK4/6 .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied, with the compound showing a dose-dependent degradation of CDK6 . The compound also shows a significant inhibition of AML cell proliferation over time .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BSJ-03-123 est synthétisé en connectant des ligands pour la céréblon et la CDK6. La voie de synthèse implique plusieurs étapes, y compris la formation d'une structure à base de phtalimide et l'incorporation de ligands spécifiques qui ciblent la CDK6 et la céréblon . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température et du pH pour assurer la stabilité et l'efficacité du produit final .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité pour garantir une grande pureté et une grande cohérence. Le composé est généralement produit sous forme solide et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : BSJ-03-123 subit principalement des réactions de substitution en raison de sa structure complexe. Il peut former des complexes ternaires avec la CDK6 et la céréblon, conduisant à la dégradation ciblée de la CDK6 .

Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le DMSO, l'acide chlorhydrique (HCl) et divers solvants organiques. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir des résultats optimaux .

Principaux produits formés : Le principal produit formé à partir des réactions impliquant this compound est la forme dégradée de la CDK6, qui est ciblée pour la dégradation protéasomique. Cela entraîne l'inhibition de l'activité de la CDK6 et l'arrêt du cycle cellulaire subséquent dans les cellules cancéreuses .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un outil pour étudier la dégradation de protéines spécifiques et les mécanismes des PROTAC . En biologie, il est utilisé pour étudier le rôle de la CDK6 dans la régulation du cycle cellulaire et ses implications dans le cancer . En médecine, this compound est étudié comme un agent thérapeutique potentiel pour le traitement des cancers qui dépendent de l'activité de la CDK6 . De plus, il a des applications industrielles dans le développement de nouveaux médicaments et de stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en formant un complexe ternaire avec la CDK6 et la céréblon, une ligase E3 ubiquitine. Ce complexe facilite l'ubiquitination et la dégradation protéasomique subséquente de la CDK6 . La dégradation de la CDK6 conduit à l'arrêt du cycle cellulaire en phase G1, inhibant ainsi la prolifération des cellules cancéreuses . Les cibles moléculaires impliquées dans ce processus comprennent la protéine CDK6 et la ligase E3 céréblon .

Comparaison Avec Des Composés Similaires

BSJ-03-123 est unique dans sa dégradation sélective de la CDK6 sans affecter les protéines étroitement apparentées telles que la CDK4 . Des composés similaires comprennent d'autres PROTAC qui ciblent différentes protéines ou kinases, telles que les dégradeurs à base de palbociclib . this compound se distingue par sa grande sélectivité et sa puissance dans la dégradation de la CDK6 .

Liste des composés similaires :- PROTAC à base de palbociclib

- PROTAC à base de ribociclib

- PROTAC à base d'abémaciclib

Activité Biologique

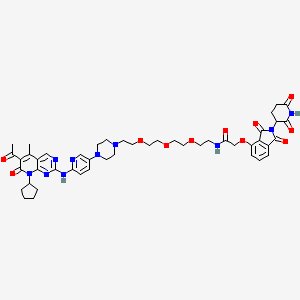

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide, commonly referred to as BSJ-03-204, is a complex organic compound notable for its intricate structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 547.65 g/mol. Its structure includes multiple functional groups such as amines, ketones, and esters that contribute to its reactivity and biological activity. The core structure is derived from pyrido[2,3-d]pyrimidine, known for its pharmacological significance.

Research indicates that BSJ-03-204 functions primarily as a selective Cdk4/6 degrader (PROTAC). This mechanism involves the targeted degradation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrates cereblon-dependent degradation without affecting IKZF1/3 in Molt4 cells .

Targeted Biological Pathways

- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for inhibiting DHFR, leading to reduced synthesis of tetrahydrofolate necessary for pyrimidine synthesis .

- Kinase Inhibition : The compound has been investigated for its potential to inhibit various kinases involved in cancer progression. It targets pathways associated with tumor growth and angiogenesis by selectively inhibiting tyrosine kinases like Abl and MAP kinases .

Biological Activity and Therapeutic Potential

The biological activity of BSJ-03-204 has been evaluated through various in vitro studies:

Case Study 1: Cancer Cell Lines

In a study assessing the efficacy of BSJ-03-204 against various cancer cell lines, the compound exhibited significant cytotoxic effects at low micromolar concentrations. The results indicated a reduction in cell viability correlated with increased apoptosis markers.

Case Study 2: Combination Therapy

Combining BSJ-03-204 with established chemotherapeutic agents demonstrated enhanced antitumor activity in preclinical models. This synergy suggests potential applications in combination therapies for resistant cancer types.

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHCYAOYQIFNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.